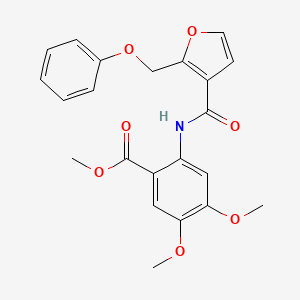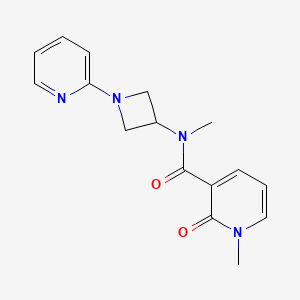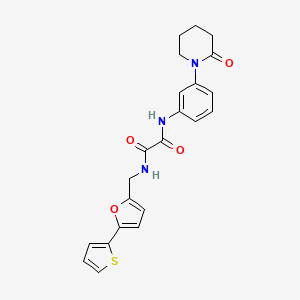
3-chloro-5-methyl-1-(3-phenylpropyl)-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-methyl-1-(3-phenylpropyl)-1H-1,2,4-triazole, also known as CMPT, is a chemical compound used in a variety of scientific research applications. It is a heterocyclic compound, meaning it contains atoms of at least two different elements, and is composed of a nitrogen, a chlorine, a methyl, and a phenylpropyl group. CMPT is synthesized through a process of nucleophilic aromatic substitution, in which the chlorine atom is replaced by a phenylpropyl group. In this process, the chlorine atom is replaced by a nucleophile, which is a compound that donates electrons to form a covalent bond. CMPT is used in a variety of scientific research applications, as it has a number of biochemical and physiological effects on the human body.
Wissenschaftliche Forschungsanwendungen
Synthesis and Evaluation of Triazole Derivatives
A novel series of compounds, 3[(phenyl substituted)-5-methyl-1(Benzosulphonylamine)]-1,3,4-triazole-2-ones, and others were synthesized and characterized by various analytical techniques. These compounds showed promising antibacterial, antifungal, and anti-inflammatory activities (Neelgundmath & Kotresh, 2012).
Antimicrobial Applications of Triazole Derivatives
1,2,4-triazole and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives were synthesized as novel antimicrobial agents. These compounds displayed significant activity against various bacterial strains, including Micrococcus luteus, Bacillus cereus, and others (Kaplancikli et al., 2008).
Novel Heterocyclic Compounds Synthesis
Thermal cyclization of 3-R-5-chloro-1,2,4-triazoles led to the synthesis of novel heterocyclic compounds, tris[1,2,4]triazolo[1,3,5]triazines, with potential applications in various fields due to their unique structural properties (Tartakovsky et al., 2005).
Biological Applications and Molecular Interactions
Triazole Derivatives as Cholinesterase Inhibitors
Synthesized 1,2,4-triazole and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines derivatives were evaluated as cholinesterase inhibitors, showing significant inhibitory effects and potential as anticholinesterase agents (Mohsen, 2012).
π-hole Tetrel Bonding Interactions in Triazole Derivatives
A study involving synthesis, spectroscopic, X-ray characterization, and analysis of π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives was conducted. This research provided insights into the nucleophilic/electrophilic nature of the compounds and the influence of substituents on interaction energy (Ahmed et al., 2020).
Chemical Properties and Synthesis Methods
UV-Spectrophotometric Study of Triazole Derivatives
An in-depth UV-spectrophotometric study was conducted to understand the spectral properties of certain 1,2,4-triazole derivatives. This study contributes to the understanding of structure–spectral data relationships and the impact of different solvents on these properties (Gotsulya et al., 2018).
Synthesis of S-Derivatives of Triazoles
Research focused on the synthesis and property study of S-derivatives of 4-phenyl-5-((5-phenylamino-1,3,4-thiadiazole-2-ylthio)methyl)-1,2,4-triazole-3-thione. The study included the prediction of biological activity, highlighting the potential of these compounds in pharmaceutical applications (Hotsulia & Fedotov, 2019).
Eigenschaften
IUPAC Name |
3-chloro-5-methyl-1-(3-phenylpropyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c1-10-14-12(13)15-16(10)9-5-8-11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWPFUPBRDAPRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1CCCC2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-5-methyl-1-(3-phenylpropyl)-1H-1,2,4-triazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-chlorophenyl)-N-(4-iodophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2629767.png)
![(6-Methylsulfonylpyridin-3-yl)-[2-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B2629768.png)



![6-Chloro-N-[3-(pyridin-3-ylmethylamino)propyl]pyridine-2-carboxamide;hydrochloride](/img/structure/B2629773.png)

![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2629779.png)


![N-(4-fluorophenyl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2629782.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2629786.png)
![4-[Amino-(2-phenylcyclopropyl)methyl]benzonitrile;2,2,2-trifluoroacetic acid](/img/structure/B2629787.png)
![6-(4-Cyclopropylsulfonyl-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2629789.png)